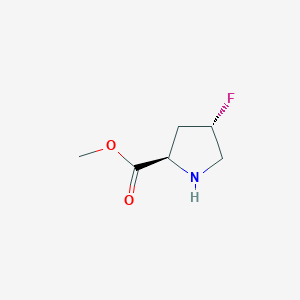

(2R,4S)-4-Fluoro-D-proline methyl ester

Description

Properties

CAS No. |

732957-04-9 |

|---|---|

Molecular Formula |

C6H10FNO2 |

Molecular Weight |

147.15 g/mol |

IUPAC Name |

methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate |

InChI |

InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m0/s1 |

InChI Key |

PGEIOIOBHIGEMT-CRCLSJGQSA-N |

SMILES |

COC(=O)C1CC(CN1)F |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](CN1)F |

Canonical SMILES |

COC(=O)C1CC(CN1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Stereoisomers: (2R,4R)- vs. (2R,4S)-4-Fluoro-D-Proline Methyl Ester

Key Insight : The stereochemistry at C4 dictates ring conformation, affecting peptide backbone geometry and biological activity. For example, the 4S isomer stabilizes β-turn structures in peptides, while the 4R isomer may disrupt helical motifs .

Fluorination Degree: 4-Fluoro vs. 4,4-Difluoro Derivatives

Key Insight : 4,4-Difluoro derivatives exhibit greater metabolic stability and rigidity, making them preferable for in vivo applications. However, synthetic complexity increases with additional fluorine atoms .

Functional Group Variations: Methyl Ester vs. Hydrochloride Salts

Key Insight : The methyl ester enhances membrane permeability in prodrugs, while hydrochloride salts improve crystallinity for purification .

Substituent Position: 4-Fluoro vs. 1-Methyl-4-Fluoro Derivatives

Preparation Methods

Protection and Activation of the Hydroxy Group

N-Boc Protection: The amino group is protected using Boc anhydride under mild conditions with catalytic DMAP in dichloromethane (DCM) at 20-30 °C. This step prevents side reactions during fluorination and esterification.

Hydroxyl Activation: The 4-hydroxyl group is activated typically by mesylation or via Mitsunobu reaction to enable nucleophilic substitution with inversion of configuration. For example, an intramolecular Mitsunobu reaction can form a lactone intermediate that upon hydrolysis yields the inverted stereochemistry at C-4.

Fluorination Step

Deoxyfluorination: The fluorine atom is introduced by deoxyfluorination using reagents such as morpholinosulfur trifluoride (a mild and selective fluorinating agent). This step is stereospecific, yielding a single diastereomer without side reactions.

Radiofluorination (for labeled analogs): Automated nucleophilic radiofluorination with [18F]fluoride has been developed for related compounds, demonstrating the robustness of the fluorination approach.

Esterification

Methyl Ester Formation: The carboxyl group is esterified to methyl ester typically using DCC (dicyclohexylcarbodiimide) and methanol in tetrahydrofuran (THF) at mild temperatures (20-30 °C). This step occurs after Boc protection to avoid deprotection or side reactions.

The reaction conditions are optimized to avoid amide byproducts and preserve the Boc protecting group, ensuring high yield and purity.

Purification and Isolation

The crude product is purified by recrystallization using a mixed solvent system of DCM and petroleum ether (PE) in a 1:3 ratio at 40-45 °C, followed by cooling to 5-10 °C to precipitate the product.

Drying is performed using infrared lamps to obtain a high-purity white solid.

Detailed Two-Step Synthesis Process (From Patent CN112194606A)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Boc Protection | 4-hydroxy-L-proline, Boc anhydride (1.7-1.9 eq), DMAP (0.07-0.11 eq), DCM (5-8 eq), 20-30 °C, overnight stirring | Amino group protection under mild conditions to preserve chirality | Yield: 82-85% Purity: ~98.5-98.8% |

| 2. Methyl Esterification | Product from step 1, DCC (0.95-1.1 eq), methanol (0.35-0.5 eq), THF (5-7 eq), 20-30 °C, 3 hours total reaction | Esterification of carboxyl group with methanol, mild conditions to avoid Boc deprotection | Yield: 86-89% Purity: ~98.2-98.4% |

- Temperature is strictly controlled below 30 °C to maintain Boc protection.

- DMAP catalysis ensures complete reaction under mild conditions.

- Post-reaction workup includes aqueous extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Recrystallization from DCM/PE mixture ensures high purity.

Alternative Fluorination Approaches

Intramolecular Mitsunobu Reaction: Used to invert the stereochemistry of the 4-hydroxyl group before fluorination, enabling access to both cis- and trans-4-fluoroproline derivatives.

Use of Morpholinosulfur Trifluoride: Provides selective fluorination with minimal side reactions and high stereochemical fidelity.

Automated Radiosynthesis: Demonstrated for 4-[18F]fluoro derivatives, validating the scalability and automation potential of the fluorination step.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Advantages |

|---|---|---|---|

| Boc Protection | Boc anhydride, DMAP, DCM, 20-30 °C | Protect amino group | Mild, high purity, preserves chirality |

| Hydroxyl Activation | Mitsunobu reaction or mesylation | Activate 4-OH for substitution | Enables stereochemical inversion |

| Fluorination | Morpholinosulfur trifluoride or nucleophilic [18F]fluoride | Install fluorine at C-4 | Stereospecific, high yield |

| Esterification | DCC, methanol, THF, 20-30 °C | Form methyl ester | Mild, avoids Boc cleavage |

| Purification | Recrystallization from DCM/PE | Isolate pure product | High purity, scalable |

Research Findings and Practical Notes

The mild reaction conditions throughout the process prevent racemization and degradation of sensitive functional groups.

The use of catalytic DMAP and controlled addition of reagents ensures high conversion and minimal side products.

The two-step process (Boc protection followed by methyl esterification) is superior to one-pot methods that risk amide impurity formation and low yields.

The fluorination step using morpholinosulfur trifluoride is a key innovation that avoids harsh conditions and side reactions that are common with other fluorinating agents.

Automated radiosynthesis methods confirm the robustness and reproducibility of the fluorination chemistry, which is critical for potential pharmaceutical applications.

Q & A

Basic Questions

Q. What are the key synthetic strategies for achieving high stereochemical purity in (2R,4S)-4-Fluoro-D-proline methyl ester?

- The synthesis typically starts from (2S,4R)-4-hydroxyproline, a collagen-derived precursor, using fluoride salts (e.g., KF or CsF) to introduce the fluoro group via nucleophilic substitution. Stereochemical control is achieved through selective protection of the hydroxyl group and inversion of configuration during fluorination. Purification via silica gel column chromatography ensures diastereomeric purity .

Q. Which analytical methods are most effective for characterizing this compound?

- 1H/19F NMR confirms stereochemistry and purity, with distinct fluoroproline signals (e.g., 4-fluoro proton coupling patterns). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystallizable) resolves absolute configuration. Solvent choice (e.g., D2O vs. dioxane) must align with experimental goals to avoid conformational artifacts .

Q. How does the methyl ester group influence structural studies compared to free carboxylic acid derivatives?

- The methyl ester prevents γ-turn formation in peptides by reducing hydrogen-bonding capacity, stabilizing distal or proximal conformations. This is critical for studying proline’s role in peptide secondary structures (e.g., collagen triple helices) .

Q. What storage conditions are recommended to maintain stability?

- Store at –20°C in anhydrous conditions under inert gas (N2/Ar). Purity (>98%) and moisture-sensitive handling are essential to prevent ester hydrolysis or racemization .

Advanced Research Questions

Q. How can solvent-induced contradictions in NMR data for fluoroprolines be resolved?

- Solvent polarity (e.g., D2O vs. dioxane) alters proline ring puckering and amide cis/trans equilibria. For example, D2O stabilizes the trans-amide conformation, while dioxane favors cis. Researchers should cross-validate data using multiple solvents and correlate with computational models (e.g., DFT calculations) .

Q. What strategies enable the use of this compound in 19F NMR or MRI imaging?

- The 4-fluoro group provides a sensitive 19F NMR probe for monitoring conformational changes in peptides. For MRI, incorporation into perfluoro-tert-butyl ether-containing dendrimers amplifies signal intensity due to symmetry-equivalent fluorines. Optimize fluorinated building blocks during solid-phase peptide synthesis .

Q. How does 4-fluoro stereochemistry impact biological activity in drug discovery?

- The (2R,4S) configuration enhances metabolic stability and binding specificity in protease inhibitors or PROTACs (e.g., antibody-drug conjugates). Compared to 4-hydroxyproline, fluorination reduces hydrogen-bond donor capacity, altering target interactions. Use structure-activity relationship (SAR) studies to optimize substituent effects .

Q. What are common side reactions during synthesis, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.